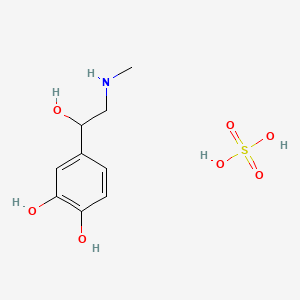

Adrenaline sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adrenaline sulfate, also known as epinephrine sulfate, is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is widely used in medical treatments for conditions such as anaphylaxis, cardiac arrest, and severe asthma attacks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adrenaline sulfate can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3’,4’-dihydroxy-2-N-methylaminoacetophenone using a rhodium catalyst and a chiral, bidentate phosphine ligand . This method ensures high enantioselectivity and yield.

Industrial Production Methods: On an industrial scale, adrenaline is typically produced by non-stereoselective hydrogenation followed by racemate separation. The process involves protecting the hydroxyl and amino groups during the initial stages and then deprotecting them to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Adrenaline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Adrenaline can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives like adrenochrome and reduced forms like dihydroadrenaline .

Aplicaciones Científicas De Investigación

Adrenaline sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its role in neurotransmission and its effects on different biological systems.

Medicine: Widely used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma. It is also used in local anesthetics to prolong their effect.

Industry: Employed in the pharmaceutical industry for the production of various adrenaline-based medications

Mecanismo De Acción

Adrenaline sulfate exerts its effects by binding to adrenergic receptors, specifically alpha and beta receptors. This binding activates the G-protein-coupled receptor pathways, leading to various physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets include beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .

Comparación Con Compuestos Similares

Noradrenaline (Norepinephrine): Similar in structure and function but primarily acts as a neurotransmitter in the sympathetic nervous system.

Dopamine: Precursor to adrenaline and noradrenaline, with significant roles in the central nervous system.

Isoprenaline: Synthetic compound with similar effects but used primarily for its bronchodilator properties.

Uniqueness: Adrenaline sulfate is unique due to its dual role as both a hormone and neurotransmitter, making it essential for both immediate stress responses and long-term physiological regulation .

Propiedades

Fórmula molecular |

C9H15NO7S |

|---|---|

Peso molecular |

281.29 g/mol |

Nombre IUPAC |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4) |

Clave InChI |

NDOXJVMFOWUYBP-UHFFFAOYSA-N |

SMILES canónico |

CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8780259.png)

![3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8780296.png)